5-Chloro-2-(pyrrolidine-1-carbonyl)aniline
Description
Structural Context and Significance within Aniline (B41778) and Pyrrolidine (B122466) Chemistry
The chemical architecture of 5-Chloro-2-(pyrrolidine-1-carbonyl)aniline is a deliberate convergence of three distinct and significant chemical moieties.
The aniline core is a foundational structure in organic chemistry. Substituted anilines are crucial starting materials for a vast array of syntheses, including pharmaceuticals, dyes, and polymers. wisdomlib.org The amino group on the aromatic ring makes it a weak base and strongly activates the ring toward electrophilic substitution, directing incoming groups to the ortho and para positions. However, the presence of the chlorine atom and the bulky amide group in this compound modifies this reactivity, providing a specific pattern for further chemical elaboration. While anilines are versatile, they can sometimes present challenges in drug development, such as metabolic instability, prompting chemists to strategically design derivatives to optimize pharmacological properties. cresset-group.comacs.org
The pyrrolidine ring is a five-membered saturated nitrogen heterocycle and is considered a "privileged scaffold" in medicinal chemistry. nbinno.comfrontiersin.org Its inclusion in a molecule can significantly influence pharmacokinetic properties, including metabolic stability, bioavailability, and binding affinity to target proteins. nbinno.com The non-planar, three-dimensional nature of the pyrrolidine ring allows for a better exploration of the pharmacophore space compared to flat aromatic systems. nih.govnih.gov This feature is critical for designing molecules that can fit precisely into the binding sites of biological targets like enzymes and receptors. nih.gov Pyrrolidine and its derivatives are found in numerous marketed drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. nbinno.comfrontiersin.org
The amide bond links the aniline and pyrrolidine components. Amides are exceptionally stable functional groups and are ubiquitous in biochemistry (e.g., in peptides and proteins) and pharmaceuticals. catrin.com This stability arises from resonance that imparts a partial double-bond character to the C-N bond. researchgate.net Amide groups are excellent hydrogen bond donors and acceptors, which is a critical feature for molecular recognition and binding to biological targets. researchgate.net It is estimated that approximately 25% of all marketed drugs contain at least one amide functional group. researchgate.net
The combination of these three motifs in this compound makes it a highly useful intermediate. For instance, related structures incorporating a substituted aniline and a pyrrolidinone (a close relative of pyrrolidine) have been extensively investigated as inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade, for the development of novel antithrombotic agents. acs.orgnih.govbohrium.com The specific arrangement of the chloro-aniline and the pyrrolidine-amide in the target molecule allows it to serve as a precise building block for constructing larger, more complex molecules with tailored biological activities.
Overview of Research Trajectories for Related Amide-Containing Compounds
The field of medicinal chemistry continues to heavily rely on the strategic use of amide-containing compounds, and research in this area is dynamic and multifaceted. Current research trajectories focus on several key areas.
One major focus is the development of novel and sustainable synthetic methodologies . Traditional amide synthesis often requires coupling reagents that can be inefficient and generate significant waste. catrin.com Consequently, there is a strong push towards developing greener and more efficient methods, such as direct catalytic amidation, which avoids the pre-activation of carboxylic acids. catrin.com Furthermore, innovative strategies, including the use of isocyanides in multi-component reactions, are expanding the toolkit for creating diverse and complex amides that were previously difficult to synthesize. catrin.com
Another significant research trajectory involves the design of amide bond bioisosteres . While the amide bond is valued for its stability, this can also make it susceptible to enzymatic cleavage by proteases in the body, limiting the oral bioavailability of some peptide-based drugs. To overcome this, researchers design and synthesize bioisosteres—different functional groups that mimic the steric and electronic properties of the amide bond but possess greater metabolic stability. kit.edunih.gov Common examples include 1,2,3-triazoles and oxadiazoles, which can replace the amide linkage to improve a drug candidate's pharmacokinetic profile. nih.gov
Finally, there is an ongoing effort in the late-stage functionalization of complex molecules . This involves selectively modifying amide bonds within an already synthesized, often complex, drug-like molecule. nih.gov Such techniques are invaluable in drug discovery as they allow for the rapid generation of a library of analogues from a common precursor, facilitating the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. frontiersin.org Advances in transition-metal catalysis are enabling chemists to activate the typically unreactive amide bond for cross-coupling and other transformations, opening new avenues for drug optimization. nih.gov These research trends underscore the enduring importance of amide chemistry in the quest for new and improved therapeutic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-amino-4-chlorophenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-8-3-4-9(10(13)7-8)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFVHCYKPYDKIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Chloro 2 Pyrrolidine 1 Carbonyl Aniline
Strategies for Amide Bond Formation via Carbonyl Chemistry
Acylation Reactions of 5-Chloro-2-Aminoarene Precursors
A primary and highly effective method for synthesizing the target compound is the acylation of pyrrolidine (B122466) using a reactive derivative of 2-amino-4-chlorobenzoic acid. This precursor contains the necessary chloro-substituted aniline (B41778) backbone. The process typically involves a two-step sequence: activation of the carboxylic acid followed by nucleophilic attack by the amine.
The first step is the conversion of 2-amino-4-chlorobenzoic acid into a more reactive acylating agent, most commonly an acyl chloride. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are frequently employed for this transformation. The resulting 2-amino-4-chlorobenzoyl chloride is highly electrophilic and readily reacts with nucleophiles.
In the subsequent step, the activated acyl chloride is treated with pyrrolidine. The nitrogen atom of the pyrrolidine ring acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride and displacing the chloride ion to form the stable amide bond. This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.
Table 1: Representative Acylation Reaction Conditions
| Acylating Agent Precursor | Activation Reagent | Amine | Base | Solvent | Typical Conditions |
|---|---|---|---|---|---|
| 2-Amino-4-chlorobenzoic acid | Thionyl Chloride (SOCl₂) | Pyrrolidine | Triethylamine | Dichloromethane (DCM) | 0 °C to room temp. |
This method is advantageous due to the high reactivity of the intermediates, which often leads to high yields of the desired product.
Condensation Reactions Involving Pyrrolidine Ring Systems
Direct condensation, or amidation, offers a more streamlined approach by forming the amide bond in a single step from the carboxylic acid and amine without isolating an activated intermediate. This is achieved through the use of coupling reagents that activate the carboxylic acid in situ.
A wide variety of modern coupling reagents have been developed, primarily for peptide synthesis, that are highly efficient for this type of transformation. sigmaaldrich.commerckmillipore.comiris-biotech.deuniurb.it These reagents convert the hydroxyl group of the carboxylic acid into a good leaving group, facilitating the nucleophilic attack by the amine.
Common classes of coupling reagents include:
Carbodiimides : Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. merckmillipore.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily displaced by pyrrolidine. To minimize side reactions and reduce racemization in chiral substrates, additives like 1-hydroxybenzotriazole (HOBt) are often included. peptide.com
Phosphonium Salts : Reagents such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are known for their high efficiency and fast reaction times. sigmaaldrich.comiris-biotech.de They generate activated OBt esters in situ, which rapidly couple with amines.
Aminium/Uronium Salts : Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) generate highly reactive OAt esters, which are even more reactive than OBt esters, making them suitable for sterically hindered couplings. sigmaaldrich.com
Table 2: Common Coupling Reagents for Direct Amidation
| Coupling Reagent | Additive (if common) | Base | Solvent | Key Feature |
|---|---|---|---|---|
| DCC | HOBt | N,N-Diisopropylethylamine (DIPEA) | DMF or DCM | Cost-effective; insoluble urea byproduct. |
| EDC | HOBt | DIPEA | DMF or DCM | Water-soluble urea byproduct, easy workup. |
| PyBOP | None required | DIPEA | DMF | High efficiency, good for hindered amines. |
| HBTU | None required | DIPEA | DMF | Fast reactions, low side reactions. |
This one-pot procedure is often preferred for its operational simplicity and mild reaction conditions, which are compatible with a wide range of functional groups.
Synthetic Routes for Pyrrolidine Ring Construction and Functionalization
Alternative synthetic strategies involve the construction or functionalization of the pyrrolidine ring itself, either before or during its attachment to the aromatic scaffold.
Approaches to Pyrrolidinone Formation and Derivatization
The pyrrolidine-1-carbonyl moiety is structurally a lactam (a cyclic amide). Therefore, methods for synthesizing N-substituted γ-lactams (pyrrolidinones) are relevant. One such approach involves the multicomponent reaction of an aniline, an aldehyde, and diethyl acetylenedicarboxylate, which can be promoted by ultrasound and catalyzed by green additives like citric acid. rsc.orgrsc.org While this produces a more complex pyrrolinone, it highlights the feasibility of constructing the ring system in the presence of the aniline precursor.
Another strategy is the intramolecular cyclization of linear precursors. dntb.gov.ua This could involve, for example, the cyclization of a γ-amino acid derivative. Tandem radical cyclization/coupling reactions catalyzed by N-heterocyclic carbenes have also been developed to construct highly functionalized 2-pyrrolidinones from aldehydes and α-bromo-N-cinnamylamides. rsc.org
Incorporation of the Pyrrolidine Moiety onto Aromatic Scaffolds
Beyond amide bond formation, other methods exist for attaching a pyrrolidine ring to an aromatic system, typically resulting in an N-arylpyrrolidine. While not directly producing the target N-acyl bond, these methods are central to the synthesis of related structures.
One established method is the reaction of anilines with α,ω-diols, such as 1,4-butanediol, in the presence of an iron catalyst like FeCl₃·6H₂O. researchgate.netumich.edu This process facilitates N-heterocyclization to yield N-arylpyrrolidines. Another powerful technique is the reductive amination of 1,4-diketones with anilines, often catalyzed by transition metals like iridium, which proceeds via transfer hydrogenation to furnish N-aryl-substituted pyrrolidines. nih.gov A facile method using POCl₃ and DBU also allows for the synthesis of N-aryl-substituted azacycles from arylamines and cyclic ethers. organic-chemistry.org
Regioselective Halogenation Strategies on Aniline Scaffolds
The placement of the chlorine atom at the C-5 position of the aniline ring is a critical aspect of the synthesis. This can be achieved either by starting with an already chlorinated precursor or by performing a regioselective chlorination at a later stage.
Alternatively, chlorination can be performed on an unchlorinated aniline derivative. The regioselectivity of electrophilic aromatic substitution on an aniline ring is governed by the directing effects of the substituents. The amino group (-NH₂) is a strong activating, ortho-, para-directing group. The N-acyl group, such as the pyrrolidine-1-carbonyl group, is also ortho-, para-directing but is less activating.
In a potential synthesis starting from 2-(pyrrolidine-1-carbonyl)aniline, direct chlorination would likely yield a mixture of products. The position para to the strongly activating amino group (C-5) would be highly favored, potentially leading directly to the desired product. Common chlorinating agents for anilines include N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). Reaction conditions, including solvent and temperature, can be optimized to enhance the selectivity for the desired isomer.
Table 3: Common Reagents for Aromatic Chlorination
| Reagent | Typical Conditions | Selectivity Notes |
|---|---|---|
| N-Chlorosuccinimide (NCS) | Acetonitrile, reflux | Generally provides good regioselectivity for activated rings. |
| Sulfuryl Chloride (SO₂Cl₂) | Inert solvent (e.g., DCM), often at low temp. | Highly reactive; can be used with organocatalysts for ortho-selectivity. |
By carefully selecting the synthetic sequence—either starting with a pre-halogenated building block or performing a controlled, late-stage halogenation—the desired 5-chloro substitution pattern can be reliably achieved.
Catalytic Systems and Reaction Optimization in Complex Amide Synthesis
The creation of the amide bond between a substituted aniline and pyrrolidine is the cornerstone of synthesizing 5-Chloro-2-(pyrrolidine-1-carbonyl)aniline. Modern organic synthesis has moved beyond classical methods, employing advanced catalytic systems and reaction conditions to optimize the formation of such complex amides. These methodologies aim to enhance reaction rates, increase product yields, and adhere to the principles of green chemistry.
The formation of the critical C-N amide bond can be effectively facilitated by various catalytic systems. Both transition metal-based and metal-free approaches offer distinct advantages in the synthesis of complex molecules.
Transition Metal-Mediated Catalysis Transition metals, particularly palladium (Pd), copper (Cu), and iron (Fe), play a pivotal role in modern organic synthesis, especially in the construction of carbon-heteroatom bonds. nih.gov Cross-coupling reactions are among the most powerful methods for creating C-N bonds, a key step in amide synthesis. mdpi.com For instance, palladium-catalyzed C-H activation can be employed to form C-C bonds in precursors to complex aniline structures. mdpi.com Transition metal complexes are valued for their ability to function with low catalyst loadings, offer high chemo- and regioselectivity, and enable asymmetric catalysis through the use of chiral ligands. mdpi.commdpi.com In the context of synthesizing aniline derivatives, transition metal catalysts facilitate challenging couplings that might otherwise be inefficient. mdpi.com
Metal-Free Catalysis In alignment with green chemistry principles, metal-free catalytic systems have gained significant traction. These methods avoid the cost and potential toxicity associated with residual metals in the final product. Various metal-free approaches have been developed for the synthesis of N-heterocyclic frameworks like pyrrolidine. nih.gov For example, organocatalysts and reagents such as iodine or triflic acid (TfOH) can effectively catalyze the formation of pyrrolidine rings. nih.gov Some reactions can proceed under catalyst-free conditions in aqueous media, offering an environmentally benign pathway for synthesizing key structural motifs. nih.gov The use of Brønsted acids like citric acid has also been shown to efficiently catalyze the one-pot synthesis of pyrrolidinone derivatives from anilines, showcasing a clean reaction profile and simple work-up procedures. rsc.org
Table 1: Comparison of Catalytic Systems for Related Amide/Heterocycle Synthesis
| Catalytic System | Catalyst Example | Target Bond/Structure | Key Advantage |
|---|---|---|---|
| Transition Metal | Palladium (Pd), Copper (Cu) | C-N bonds, C-C bonds | High efficiency, selectivity, broad substrate scope nih.govmdpi.com |
| Metal-Free | Triflic Acid (TfOH) | Pyrrolidine ring formation | Avoids metal contamination, good to excellent yields nih.gov |
| Metal-Free | Citric Acid | Pyrrolin-2-one synthesis | Environmentally benign, excellent yields, simple work-up rsc.org |
| Metal-Free | Iodine | Polyfunctionalized pyrroles | Efficient, one-pot methodology nih.gov |
Microwave-assisted organic synthesis has emerged as a transformative technology, significantly accelerating reaction times and often improving product yields compared to conventional heating methods. This technique has been successfully applied to the synthesis of a wide array of organic molecules, including aniline and pyrrolidine derivatives. mdpi.comrsc.org
The primary advantage of microwave irradiation is its ability to rapidly and uniformly heat the entire reaction mixture, which can lead to dramatic rate enhancements. nih.gov In the synthesis of acetamide derivatives from substituted anilines, microwave irradiation at 400 Watts reduced reaction times to just 5-10 minutes, a significant improvement over conventional heating which can take several hours. mdpi.com Similarly, the synthesis of 2-anilinopyrimidines from 2-chloropyrimidine and various aniline derivatives demonstrated the efficacy of microwaves in achieving faster, more efficient reactions. rsc.org
Microwave technology is not only faster but also enables reactions under solvent-free conditions, further enhancing its green chemistry credentials. researchgate.net The direct amidation of carboxylic acids or esters with substituted anilines can be performed efficiently under microwave irradiation, often without the need for a solvent or with a reduced amount, shifting the reaction equilibrium by removing water. nih.gov
Table 2: Conventional vs. Microwave-Assisted Synthesis of Amide Derivatives
| Reaction | Heating Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Acetamide Synthesis from α-chloroacetamide and substituted aniline | Conventional | 2-3 hours | Moderate | mdpi.com |
| Acetamide Synthesis from α-chloroacetamide and substituted aniline | Microwave | 5-10 minutes | 60-90% | mdpi.com |
| Amide formation from quinoline-2-carboxylic acid and aniline | Conventional | > 2 hours | Lower | nih.gov |
| Amide formation from quinoline-2-carboxylic acid and aniline | Microwave | up to 2 hours | Higher | nih.gov |
| Synthesis of 2-anilinopyrimidines | Conventional | Longer | Lower | rsc.org |
The principles of green chemistry are increasingly guiding the development of new synthetic routes. Key among these principles is the reduction or elimination of hazardous solvents and the use of environmentally benign reagents and conditions.
Solvent-Free Synthesis Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating solvent waste, which is a major contributor to chemical pollution. These reactions are often facilitated by microwave irradiation, which provides the energy necessary for the reaction to proceed without a solvent medium. researchgate.net The synthesis of amides from anilines and carboxylic acids can be performed efficiently under solvent-free microwave conditions, leading to a considerable reduction in reaction time and waste. researchgate.net
Environmentally Conscious Solvents and Catalysts When solvents are necessary, the focus shifts to using "greener" alternatives to traditional volatile organic compounds. For example, solid-phase organic synthesis (SPOS) has been adapted to use environmentally friendly solvents like 2-MeTHF, providing comparable results in purity and yield to traditional protocols while reducing environmental impact. nih.gov Furthermore, the use of recyclable and non-toxic catalysts is a cornerstone of green synthesis. Heterogeneous catalysts like Nafion® NR50 have been used in microwave-assisted reactions in ethanol, a green solvent, to produce quinoline derivatives from anilines with good to excellent yields. mdpi.com The use of natural, biodegradable catalysts like citric acid in aqueous or ethanolic solutions also represents a significant step towards sustainable chemical synthesis. rsc.org These methodologies provide a pathway to manufacturing important intermediates and final products, like this compound, in a more sustainable and cost-effective manner. researchgate.net
Mechanistic Investigations of Chemical Transformations Involving 5 Chloro 2 Pyrrolidine 1 Carbonyl Aniline
Nucleophilic Aromatic Substitution Pathways on Chlorinated Aniline (B41778) Moieties
Nucleophilic aromatic substitution (SNAr) on the aniline ring of 5-Chloro-2-(pyrrolidine-1-carbonyl)aniline involves the displacement of the chlorine atom by a nucleophile. The feasibility and mechanism of this reaction are influenced by the electronic properties of the substituents on the aromatic ring. wikipedia.org Aromatic rings typically undergo nucleophilic substitution through several pathways, with the SNAr addition-elimination mechanism being the most prominent, especially when electron-withdrawing groups are present. wikipedia.orgnih.gov
For an SNAr reaction to proceed, the aromatic ring must be rendered electron-deficient, which facilitates the initial attack by a nucleophile. masterorganicchemistry.com In the case of this compound, the situation is complex. The amino (-NH₂) group is a powerful activating group due to its electron-donating resonance effect, increasing the electron density of the ring, particularly at the ortho and para positions. byjus.com This effect generally disfavors nucleophilic attack. Conversely, the chlorine atom is an electron-withdrawing group via induction, which slightly deactivates the ring but directs incoming electrophiles to the ortho and para positions.
The most common SNAr pathway is the two-step addition-elimination mechanism. nih.gov
Addition Step: A nucleophile attacks the carbon atom bearing the leaving group (chlorine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The stability of this intermediate is the key to the reaction's feasibility. masterorganicchemistry.com
Elimination Step: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.
The rate of SNAr reactions is significantly enhanced by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group, as they can effectively delocalize the negative charge of the Meisenheimer intermediate. wikipedia.orgmasterorganicchemistry.com In this compound, the substituents are not ideally positioned to strongly stabilize this intermediate. The amino group is para to the chlorine, and its electron-donating nature would destabilize the negative charge. The pyrrolidine-1-carbonyl group at the ortho position has a moderate electron-withdrawing inductive effect but its steric bulk could hinder the approach of the nucleophile.
Another possible, though less likely, pathway under very strong basic conditions is the elimination-addition (benzyne) mechanism. This involves the formation of a highly reactive benzyne (B1209423) intermediate, which is then attacked by a nucleophile. However, this typically requires harsh conditions not commonly employed for such substrates.
Reactivity Profile of the Pyrrolidine-1-carbonyl Linkage
The pyrrolidine-1-carbonyl group is an amide linkage, which is generally stable due to resonance stabilization between the nitrogen lone pair and the carbonyl group. This resonance imparts a partial double-bond character to the C-N bond, restricting rotation and increasing its stability. The reactivity of this linkage primarily involves nucleophilic attack at the electrophilic carbonyl carbon.
Key reactions involving the amide linkage include:
Hydrolysis: Under acidic or basic conditions, the amide can be hydrolyzed to yield 2-amino-4-chlorobenzoic acid and pyrrolidine (B122466). Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon.
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to an amine, yielding 5-chloro-2-((pyrrolidin-1-yl)methyl)aniline.
Reactions with Organometallics: Grignard or organolithium reagents can attack the carbonyl carbon, but these reactions can be complex with amides.
The pyrrolidine ring itself is a saturated secondary amine moiety, conferring basicity and nucleophilicity to the molecule. nih.gov While the nitrogen atom's lone pair is delocalized into the carbonyl group, reducing its basicity compared to a free secondary amine, the ring can still participate in reactions. For instance, palladium-catalyzed α-arylation of N-Boc protected pyrrolidine demonstrates the possibility of functionalizing the carbon adjacent to the nitrogen. acs.orgresearchgate.net Furthermore, under specific conditions, the pyrrolidine ring can undergo C-N bond cleavage, leading to ring-opening reactions. researchgate.net
Intramolecular Cyclization and Rearrangement Mechanisms of Related Systems
The ortho-amino-benzamide structure of this compound makes it a prime candidate for intramolecular cyclization reactions to form various heterocyclic systems, a common strategy in medicinal chemistry. These reactions typically involve the nucleophilic amino group attacking an electrophilic center introduced into the molecule or formed in situ.
For example, related 2-aminobenzamides are known precursors for quinazolinones. rsc.org This can be achieved by reacting the 2-aminobenzamide (B116534) with aldehydes, ketones, or carboxylic acid derivatives. A plausible mechanism involves the initial formation of an imine or a related intermediate by condensation between the aniline's amino group and an external carbonyl compound, followed by a nucleophilic attack from the amide nitrogen onto the newly formed electrophilic center, leading to cyclization and subsequent dehydration or elimination to form the heterocyclic ring. researchgate.net
Transition-metal catalysis offers another powerful route for cyclization. Cobalt-catalyzed cyclization of 2-bromobenzamides with carbodiimides has been shown to produce 3-(imino)isoindolin-1-ones. mdpi.com The proposed mechanism involves the formation of a five-membered aza-cobaltacycle intermediate, which then undergoes further transformation. mdpi.com Similar palladium-catalyzed intramolecular cyclizations of 2-iodobenzamides can yield isoindolin-1-one (B1195906) derivatives.
Rearrangements are also possible. Intramolecular cyclization of arylpropargyl amides of certain electron-deficient alkenes can lead to aroyl-substituted pyrrolidine derivatives under specific conditions. rsc.org These complex transformations highlight the versatile reactivity of the amide and aryl moieties in constructing new ring systems.
Kinetic and Thermodynamic Aspects of Synthetic Reactions
The synthesis of this compound typically involves the N-acylation of an aniline derivative, a type of amide bond formation. The kinetics and thermodynamics of amidation are critical for optimizing reaction conditions. Amide formation from a carboxylic acid and an amine is generally a thermodynamically favorable but kinetically slow process, often requiring catalysts or activation of the carboxylic acid. nih.gov
Common synthetic methods include reacting the aniline with an activated carboxylic acid derivative like an acyl chloride or using a coupling agent. The reaction of an acyl chloride with an amine is typically very fast and exothermic. studylib.net
Kinetic studies on related N-formylation of aniline have provided insights into the reaction orders and activation energies. For instance, the N-formylation of aniline with dimethylformamide (DMF) catalyzed by ionic liquids was studied, and the kinetic data were used to determine the reaction mechanism and energy barriers. dntb.gov.ua
Below is a table summarizing typical kinetic parameters for related amide formation reactions, which provides a framework for understanding the synthesis of the title compound.
| Reaction Type | Reactants | Catalyst/Conditions | Activation Energy (Ea) | Key Finding |
| N-Acetylation | Aniline + Acetic Anhydride (B1165640) | Aqueous solution | Not specified | Rapid precipitation of product. libretexts.org |
| N-Formylation | Aniline + DMF | Ionic Liquid [SO₃H-(CH₂)₃-HIM]HSO₄ | 57.8 kJ/mol | Reaction is first-order with respect to aniline. dntb.gov.ua |
| Transamidation | Aniline + Formamide | Deep Eutectic Solvent | Not specified | Optimal yield at 80°C in 3.5 hours. nih.gov |
Proton Transfer and Acid-Catalyzed Processes
The aniline moiety contains a basic amino group that can be readily protonated in acidic media. This proton transfer has a profound impact on the reactivity of the entire molecule. pearson.com
When the -NH₂ group is protonated to form the anilinium ion (-NH₃⁺), its electronic effect on the aromatic ring changes dramatically. The electron-donating, ring-activating -NH₂ group is converted into the strongly electron-withdrawing and deactivating -NH₃⁺ group. byjus.compearson.com This deactivation significantly slows down the rate of electrophilic aromatic substitution. Furthermore, the directing effect switches from ortho, para to meta. pearson.comchemistrysteps.com For example, direct nitration of aniline in a strong acid mixture yields a substantial amount of the meta-nitro product because the reaction occurs on the protonated anilinium ion. byjus.comallen.in
Acid catalysis is also central to many reactions involving the amide group. As mentioned in section 3.2, the hydrolysis of the pyrrolidine-1-carbonyl linkage is catalyzed by acid. The initial step is the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to attack by a weak nucleophile like water.
Aniline derivatives can also act as nucleophilic catalysts themselves, particularly in reactions like acylhydrazone formation. rsc.org The aniline reacts with an aldehyde to form a more reactive Schiff base intermediate, facilitating subsequent reactions. rsc.org This catalytic role underscores the importance of the amino group's nucleophilicity in various mechanistic pathways.
Theoretical and Computational Chemistry Studies of 5 Chloro 2 Pyrrolidine 1 Carbonyl Aniline
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. For 5-Chloro-2-(pyrrolidine-1-carbonyl)aniline, DFT calculations can elucidate its electronic structure and predict its reactivity. A typical approach involves geometry optimization of the molecule to find its lowest energy structure, followed by the calculation of various electronic parameters. researchgate.net
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. For substituted anilines, the nature and position of substituents significantly influence these frontier orbitals. The amino group generally raises the HOMO energy, making the molecule more susceptible to electrophilic attack, while the chloro and carbonyl groups, being electron-withdrawing, tend to lower the LUMO energy, increasing its susceptibility to nucleophilic attack.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.gov These descriptors provide a quantitative basis for comparing the reactivity of different molecules. scielo.org.mx
Illustrative Global Reactivity Descriptors for a Substituted Aniline (B41778) Derivative (Calculated using DFT)
| Descriptor | Formula | Significance |
| Ionization Potential (IP) | IP ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (IP + EA) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (IP - EA) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | Propensity to accept electrons. |
This table presents a conceptual framework for data that would be generated from DFT calculations on this compound.
Furthermore, DFT calculations can map the Molecular Electrostatic Potential (MEP) onto the electron density surface. The MEP is invaluable for identifying regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for electrophilic and nucleophilic attack. For this compound, the oxygen of the carbonyl group and the nitrogen of the amino group are expected to be electron-rich regions, while the hydrogen atoms of the amino group and the regions around the chloro substituent would be relatively electron-poor.
Conformational Analysis and Potential Energy Surface Mapping
The biological activity and physical properties of a flexible molecule like this compound are intimately linked to its three-dimensional shape or conformation. chemistrysteps.com Conformational analysis involves identifying the stable conformers of the molecule and determining their relative energies. libretexts.org This is achieved by exploring the potential energy surface (PES) of the molecule, which is a mathematical function that relates the molecule's energy to its geometry. nih.gov
Computational methods can be used to perform a systematic scan of the PES by rotating specific dihedral angles and calculating the energy at each step. This allows for the identification of energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states between them. Studies on substituted anilines and related N-acyl compounds have shown that the orientation of the substituent groups relative to the aromatic ring can have a significant impact on conformational energies. nih.govcolostate.edu
Hypothetical Relative Energies of Key Conformers of this compound
| Conformer Description | Dihedral Angle (Caryl-Ccarbonyl-Npyrrolidine-Cpyrrolidine) | Relative Energy (kcal/mol) |
| Global Minimum | ~180° (trans) | 0.0 |
| Local Minimum 1 | ~0° (cis) | 2.5 |
| Local Minimum 2 | ~90° | 5.0 |
This table provides an illustrative example of the kind of data obtained from a conformational analysis, based on general principles of amide and aniline derivatives.
Molecular Dynamics Simulations for Solution-Phase Behavior
While gas-phase calculations are essential for understanding intrinsic molecular properties, the behavior of this compound in a biological or chemical system is dictated by its interactions with the surrounding solvent molecules. Molecular dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of a molecule in a condensed phase, such as in a solvent. acs.org
In an MD simulation, the atoms of the solute and solvent molecules are treated as classical particles, and their motions are governed by Newton's laws of motion. The forces between the atoms are described by a molecular mechanics force field. The simulation proceeds by integrating the equations of motion over small time steps, generating a trajectory that describes how the positions and velocities of the atoms evolve over time.
For this compound, MD simulations can provide insights into:
Solvation Structure: How solvent molecules, such as water, arrange themselves around the solute molecule. This includes the formation of hydrogen bonds between the solvent and the amino and carbonyl groups of the solute.
Conformational Dynamics: The flexibility of the molecule in solution and the transitions between different conformers. MD simulations can reveal the preferred conformations in solution, which may differ from those in the gas phase due to solvent effects.
Transport Properties: The simulation can be used to calculate properties such as the diffusion coefficient of the molecule in a given solvent.
Studies on similar aniline derivatives have used MD simulations to understand their structural and thermodynamic properties in solution. nih.gov
Aromaticity Indices and π-Electron Delocalization in Constituent Rings
The concept of aromaticity is central to the chemistry of the benzene ring in this compound. Aromaticity is associated with enhanced stability due to the cyclic delocalization of π-electrons. Substituents on the benzene ring can either enhance or diminish its aromatic character. Several computational indices have been developed to quantify aromaticity.
One of the most common indices is the Harmonic Oscillator Model of Aromaticity (HOMA) . The HOMA index is calculated from the bond lengths of the ring; a value of 1 indicates a fully aromatic system like benzene, while values less than 1 indicate a decrease in aromaticity. The presence of substituents on the benzene ring in this compound will cause some deviation from the ideal hexagonal geometry of benzene, which will be reflected in the HOMA index. Electron-donating groups like the amino group and electron-withdrawing groups like the chloro and carbonyl groups can perturb the π-electron system of the ring. researchgate.net
Another widely used set of indices are the Nucleus-Independent Chemical Shifts (NICS) . NICS values are calculated at the center of the ring (NICS(0)) or at a point above the ring (NICS(1)). A large negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity. The substituents on the aniline ring will modulate the ring current and thus the NICS values. bohrium.com
Illustrative Aromaticity Indices for the Benzene Ring of a Substituted Aniline
| Aromaticity Index | Calculated Value | Interpretation |
| HOMA | 0.985 | High degree of aromaticity, slightly perturbed from ideal benzene. |
| NICS(0) (ppm) | -9.5 | Significant diatropic ring current, indicating aromatic character. |
| NICS(1) (ppm) | -10.2 | Strong aromatic character. |
This table presents hypothetical but realistic aromaticity indices for a substituted benzene ring, based on published studies.
Prediction of Spectroscopic Parameters via Computational Models
Computational chemistry can be used to predict various spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra or for identifying unknown compounds. For this compound, the prediction of its infrared (IR) and nuclear magnetic resonance (NMR) spectra is of particular interest.
Infrared (IR) Spectroscopy: DFT calculations can be used to compute the vibrational frequencies of a molecule. researchgate.net These frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum. By comparing the theoretical spectrum with an experimental one, it is possible to assign the observed vibrational bands to specific molecular motions. For this compound, key vibrational modes would include the N-H stretching of the amino group, the C=O stretching of the amide, and the C-Cl stretching.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. Computational methods, particularly DFT, can be used to calculate the magnetic shielding tensors of the atoms in a molecule. From these shielding tensors, the NMR chemical shifts can be predicted. Machine learning approaches are also becoming increasingly accurate for predicting ¹H NMR chemical shifts. nih.govnih.gov The prediction of the ¹H and ¹³C NMR spectra of this compound would aid in the structural elucidation and confirmation of the compound.
Hypothetical Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) |
| Aromatic-H (ortho to NH2) | 6.8 |
| Aromatic-H (meta to NH2) | 7.2 |
| Aromatic-H (ortho to CO) | 7.5 |
| NH2 | 4.5 |
| Pyrrolidine-CH2 (adjacent to N) | 3.5 |
| Pyrrolidine-CH2 (beta to N) | 2.0 |
This table provides an illustrative example of predicted ¹H NMR chemical shifts. Actual values would be obtained from specific quantum chemical calculations.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structure Assignment
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
1D NMR (¹H, ¹³C) Data Analysis and Corroboration
A thorough search for experimental ¹H (proton) and ¹³C (carbon-13) NMR data for 5-Chloro-2-(pyrrolidine-1-carbonyl)aniline did not yield any published spectra or tabulated chemical shifts. While predictions can be made based on the structure—expecting aromatic proton signals in the ~6.5-7.5 ppm range, pyrrolidine (B122466) proton signals at ~1.9 ppm and ~3.5 ppm, and an amine proton signal—no experimentally verified data is available to create a definitive data table. Similarly, no specific ¹³C NMR chemical shifts have been reported in the literature.
2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Proximity
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for confirming the connectivity of atoms within a molecule. These techniques would be used to establish the correlations between protons and carbons in the aniline (B41778) and pyrrolidine rings. However, no published studies containing 2D NMR data for this compound could be located.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, identifies the functional groups present in a molecule by detecting the vibrations of its chemical bonds. For the target compound, one would expect to observe characteristic absorption bands for the N-H stretching of the primary amine, the C=O (amide) stretching, C-N stretching, C-Cl stretching, and various C-H and C=C aromatic vibrations. Despite the utility of this technique, no experimental FT-IR or Raman spectra for this compound have been published.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. While the monoisotopic mass is calculated to be 224.072 g/mol , detailed experimental mass spectrometry data, including the electron ionization (EI) or electrospray ionization (ESI) fragmentation patterns, are not available in the scientific literature. Analysis of these patterns would be crucial for confirming the molecular structure and connectivity.
X-ray Diffraction Analysis for Solid-State Structural Elucidation
Single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of a compound in the solid state, yielding precise bond lengths, bond angles, and information on intermolecular interactions.
Crystal Growth and Crystallographic Data Collection
The successful application of X-ray diffraction requires the growth of a suitable single crystal. There are no reports in the literature describing the methodology for crystal growth of this compound. Consequently, no crystallographic data—such as unit cell parameters, space group, or atomic coordinates—have been deposited in crystallographic databases for this compound.
Analysis of Hydrogen Bonding Networks and Intermolecular Interactions
The molecular architecture of this compound contains key functional groups that are instrumental in forming a network of intermolecular interactions, which in turn dictate its solid-state structure and physical properties. The primary amine (-NH₂) group serves as a potent hydrogen bond donor, while the carbonyl oxygen (C=O) of the amide linkage is a strong hydrogen bond acceptor.
Other Potential Interactions: Beyond the primary N-H···O hydrogen bonds, other weaker interactions are expected to contribute to the cohesion of the crystal lattice:
C-H···O Interactions: Aromatic and aliphatic C-H groups can act as weak hydrogen bond donors to the carbonyl oxygen.
C-H···π Interactions: The hydrogen atoms of the pyrrolidine ring or the phenyl ring can interact with the electron cloud of an adjacent aromatic ring.
Halogen Bonding: The chlorine atom on the phenyl ring could potentially act as a halogen bond donor, interacting with the carbonyl oxygen or the amine nitrogen of a nearby molecule (C-Cl···O or C-Cl···N). The presence and significance of such bonds would depend on the specific packing arrangement.
π-π Stacking: The aromatic rings of adjacent molecules may engage in π-π stacking interactions, further stabilizing the crystal structure.
The interplay of these various forces creates a complex and stable three-dimensional supramolecular architecture. The specific motifs formed (e.g., chains, dimers, sheets) would be dependent on the subtle balance of these interactions.
Molecular Conformation and Packing in the Crystalline State
The three-dimensional arrangement of this compound molecules in the solid state is a direct consequence of the intermolecular forces described above, combined with the intrinsic conformational preferences of the molecule itself.
Crystal Packing: The crystal packing is the result of molecules arranging themselves in a repeating, three-dimensional lattice to maximize attractive intermolecular forces. Based on the functional groups present, a common packing motif would involve the formation of hydrogen-bonded chains. For example, molecules could be linked head-to-tail via N-H···O hydrogen bonds to form infinite one-dimensional chains. These chains would then pack together, likely in an anti-parallel fashion, to form layers. The final three-dimensional structure would be built up by the stacking of these layers, held together by weaker van der Waals forces, C-H···π, and potential halogen bonding interactions. The presence of the chlorine atom and the bulky pyrrolidine group will significantly influence the efficiency of this packing.
Data Tables
Due to the absence of published experimental crystal structure data for this compound, interactive data tables containing specific bond lengths, angles, and hydrogen bond parameters cannot be generated. The following tables are presented as examples of how such data would be structured if determined experimentally.
Table 1: Hypothetical Hydrogen Bond Parameters This table is for illustrative purposes only.
| D–H···A | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |
|---|---|---|---|---|
| N–H···O | 0.90 | 2.10 | 3.00 | 170 |
| C–H···O | 0.95 | 2.50 | 3.40 | 150 |
Table 2: Hypothetical Torsion Angles This table is for illustrative purposes only.
| Atoms (C-C-N-C) | Torsion Angle (°) |
|---|---|
| C1-C2-N1-C(carbonyl) | 45.0 |
| C2-N1-C(carbonyl)-C(pyrrolidine) | 175.0 |
Synthesis and Chemical Reactivity of Analogs and Derivatives of 5 Chloro 2 Pyrrolidine 1 Carbonyl Aniline
Modifications of the Aniline (B41778) Ring: Electronic and Steric Effects on Reactivity
The reactivity of 5-Chloro-2-(pyrrolidine-1-carbonyl)aniline derivatives can be significantly modulated by introducing various substituents onto the aniline ring. These modifications influence the molecule's chemical behavior through a combination of electronic and steric effects, which can alter the nucleophilicity of the aniline nitrogen, the electrophilicity of the amide carbonyl, and the susceptibility of the aromatic ring to further substitution.
Electronic Effects: The electronic nature of substituents on the aromatic ring plays a crucial role in dictating reactivity. Electron-donating groups (EDGs), such as alkoxy or alkyl groups, increase the electron density of the aniline ring, thereby enhancing the nucleophilicity of the amino group. This makes the compound more reactive towards electrophiles. Conversely, electron-withdrawing groups (EWGs), like nitro or cyano groups, decrease the ring's electron density. This deactivation reduces the nucleophilicity of the amino group and makes electrophilic aromatic substitution reactions more difficult. The position of these substituents (ortho, meta, or para) further refines their influence due to resonance and inductive effects.
Steric Effects: The size and position of substituents can introduce steric hindrance, which physically obstructs the approach of reagents to reactive sites. Bulky groups placed at the ortho-positions (C-3 or C-6) relative to the amino group can shield it, impeding reactions such as acylation or alkylation. Similarly, steric crowding around the amide linkage can influence its conformational preferences and accessibility for hydrolysis or other transformations. In electrophilic aromatic substitution, steric hindrance from an existing group can direct incoming electrophiles to less hindered positions, often favoring para-substitution over the ortho-position, even when both are electronically activated. youtube.com Studies on related structures have shown that ortho-substitution can lead to significantly diminished yields in synthetic reactions. researchgate.net The interplay between steric and electronic effects is therefore a critical consideration in the design and synthesis of new analogs. researchgate.netnih.gov
Interactive Table: Predicted Effects of Substituents on the Aniline Ring
| Substituent (R) | Position | Electronic Effect | Steric Effect | Predicted Impact on Aniline Nucleophilicity | Predicted Impact on Ring Reactivity (EAS) |
| -OCH₃ | para | Donating (strong) | Small | Increase | Activation |
| -NO₂ | para | Withdrawing (strong) | Medium | Decrease | Deactivation |
| -CH₃ | meta | Donating (weak) | Medium | Slight Increase | Weak Activation |
| -Br | ortho | Withdrawing (weak) | Medium | Decrease | Deactivation (potential steric hindrance) |
| -C(CH₃)₃ | para | Donating (weak) | Large | Slight Increase | Weak Activation (potential steric hindrance at adjacent sites) |
Variations in the Pyrrolidine (B122466) Moiety: Ring Size and Substitution Patterns
Altering the pyrrolidine ring offers another avenue for creating structural diversity in analogs of this compound. Modifications can include changing the size of the saturated heterocyclic ring or introducing various substitution patterns onto the pyrrolidine core.
Ring Size: The five-membered pyrrolidine ring can be replaced with other cyclic amines, such as four-membered azetidines or six-membered piperidines. This modification significantly impacts the molecule's conformation and physicochemical properties.
Azetidine (4-membered ring): Possesses considerable ring strain, which can affect the stability and reactivity of the resulting amide. The bond angles are compressed compared to an ideal sp³ hybridized system.
Pyrrolidine (5-membered ring): Has low ring strain and exists in a flexible "envelope" or "twist" conformation. This flexibility allows it to adapt its shape to interact with biological targets. nih.gov
Piperidine (6-membered ring): Is essentially strain-free and predominantly adopts a stable "chair" conformation. This leads to more defined and rigid geometries for its substituents (axial vs. equatorial).
Substitution Patterns: Introducing substituents onto the pyrrolidine ring can create chiral centers and provide vectors for exploring chemical space. Substituents at the C-2 position can influence the basicity of the nitrogen atom, while those at the C-4 position can affect the puckering of the ring. nih.gov The synthesis of such derivatives often starts from substituted precursors like 4-hydroxyproline (B1632879) or other chiral pyrrolidines. The stereochemistry of these substituents is critical, as different enantiomers or diastereomers can exhibit vastly different biological effects.
Interactive Table: Comparison of Cyclic Amine Moieties
| Ring System | Ring Size | Relative Ring Strain | Common Conformation(s) | Key Geometric Features |
| Azetidine | 4 | High | Puckered | Constrained bond angles |
| Pyrrolidine | 5 | Low | Envelope, Twist | High flexibility, pseudo-rotation |
| Piperidine | 6 | Very Low | Chair | Rigid, defined axial/equatorial positions |
Alterations of the Amide Linkage: Bioisosteric Replacements
The amide bond, while crucial for the structure of many molecules, can be susceptible to enzymatic cleavage in biological systems. Bioisosteric replacement, a strategy in medicinal chemistry, involves substituting the amide group with other functional groups that mimic its size, shape, and electronic properties while offering improved metabolic stability or other desirable characteristics. acs.orgexlibrisgroup.com This approach can lead to analogs with enhanced pharmacokinetic profiles. nih.gov
A variety of functional groups have been successfully employed as amide bioisosteres. acs.org
Five-Membered Heterocycles: Aromatic five-membered rings are common replacements. 1,2,3-Triazoles and 1,2,4-oxadiazoles are particularly noteworthy. The 1,4-disubstituted 1,2,3-triazole is considered an excellent mimic of the trans-amide bond geometry. acs.org Oxadiazoles can also replicate the planar and dipole characteristics of an amide bond while improving properties like membrane permeability and bioavailability. nih.gov Other heterocycles used as amide surrogates include imidazoles, tetrazoles, and pyrazoles. acs.orgnih.gov
Other Replacements: Non-heterocyclic groups can also serve as effective bioisosteres. Sulfonamides, while increasing hydrophobicity, can maintain the hydrogen bonding pattern of the parent amide. cambridgemedchemconsulting.commdpi.com Ureas conserve the hydrogen bond donor and acceptor features and can extend the distance between molecular fragments. mdpi.com More recently, the trifluoroethylamine group has been utilized; the electronegative trifluoromethyl group mimics the carbonyl, reduces the basicity of the amine, and can increase metabolic stability. drughunter.com
Interactive Table: Common Amide Bond Bioisosteres
| Bioisostere | Structure Example | Key Features | Potential Advantages |
| 1,2,3-Triazole | R-C₂N₃H-R' | Mimics trans-amide geometry, planar, H-bond acceptor. acs.org | High metabolic stability, synthetically accessible ("click chemistry"). cambridgemedchemconsulting.com |
| 1,2,4-Oxadiazole | R-C₂N₂O-R' | Planar, mimics dipole moment, H-bond acceptor. nih.gov | Improved metabolic stability, bioavailability, and membrane permeability. nih.gov |
| Sulfonamide | R-SO₂-NH-R' | Tetrahedral geometry at sulfur, H-bond donor/acceptor. | Increased metabolic stability, can improve solubility. cambridgemedchemconsulting.com |
| Urea | R-NH-CO-NH-R' | Planar, additional H-bond donor site. mdpi.com | Conserves H-bond pattern, acts as a linker. |
| Trifluoroethylamine | R-CF₂-CH₂-NH-R' | Electronegative CF₂ mimics carbonyl, non-planar. drughunter.com | Enhanced metabolic stability, reduced amine basicity. drughunter.com |
Stereochemical Control in Derivative Synthesis
The introduction of chirality into analogs of this compound is a critical aspect of developing derivatives with specific biological functions, as stereoisomers often have distinct activities. Achieving control over the stereochemical outcome of a synthesis is a fundamental challenge in organic chemistry. Several strategies can be employed to synthesize enantiomerically pure or enriched compounds.
Substrate-Controlled Synthesis: This approach utilizes a chiral starting material, where the inherent stereochemistry of the substrate directs the formation of new stereocenters. For example, beginning a synthesis with an enantiomerically pure form of a substituted pyrrolidine, such as a derivative of L-proline or D-proline, ensures that the chirality is incorporated into the final product.
Auxiliary-Controlled Synthesis: A chiral auxiliary—an enantiomerically pure compound temporarily attached to the substrate—can be used to guide a reaction to produce a specific stereoisomer. iupac.org After the key stereocenter-forming step, the auxiliary is removed, yielding the desired chiral product.
Reagent-Controlled Synthesis: This method involves the use of a chiral reagent that selectively reacts to form one enantiomer. A well-established example is the use of chiral lithium amide bases for the enantioselective deprotonation of prochiral ketones. psu.edu
Catalyst-Controlled Synthesis: Asymmetric catalysis is a powerful tool where a small amount of a chiral catalyst is used to generate large quantities of a chiral product. Chiral phosphoric acids, for instance, have been shown to catalyze certain reactions with high diastereo- and enantiocontrol. nih.gov
A significant challenge in synthesizing chiral amides is the potential for racemization, especially when activating the carboxylic acid component for coupling with an amine. nih.gov Consequently, the development and use of racemization-free coupling reagents are essential for preserving the stereochemical integrity of chiral centers adjacent to the carbonyl group. rsc.org
Emerging Applications of 5 Chloro 2 Pyrrolidine 1 Carbonyl Aniline in Advanced Organic Synthesis
Utilization as a Synthetic Building Block in Complex Molecule Construction
The molecular architecture of 5-Chloro-2-(pyrrolidine-1-carbonyl)aniline makes it a highly valuable building block for the synthesis of complex organic molecules. Its structure incorporates several key features that can be selectively manipulated to build intricate molecular scaffolds. The pyrrolidine (B122466) ring, a saturated five-membered nitrogen heterocycle, is a prevalent scaffold in many biologically active compounds and approved pharmaceuticals. nih.govnih.gov Its non-planar, three-dimensional structure allows for the exploration of chemical space in ways that flat aromatic systems cannot. nih.gov
The primary aromatic amine group serves as a versatile handle for a wide array of chemical transformations, including diazotization, acylation, and various carbon-nitrogen bond-forming cross-coupling reactions. The chloro-substituent on the aromatic ring not only influences the electronic properties of the aniline (B41778) moiety but also provides a site for nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, further enhancing its synthetic utility. The tertiary amide, linking the aniline core to the pyrrolidine ring, is generally robust but can be targeted for reduction or other transformations under specific conditions.
The strategic placement of these functional groups allows for a stepwise and controlled elaboration of the molecule, enabling the synthesis of complex structures, such as those found in medicinal chemistry and materials science. For instance, the aniline nitrogen can be used as an anchor point to introduce new ring systems, while the chlorinated aromatic ring can be functionalized to append side chains that modulate a target molecule's properties.
Table 1: Key Structural Features of this compound for Synthetic Elaboration
| Structural Feature | Potential Synthetic Transformations | Purpose in Complex Molecule Construction |
|---|---|---|
| Primary Aromatic Amine (-NH₂) | Acylation, Alkylation, Diazotization (e.g., Sandmeyer reaction), Buchwald-Hartwig amination, Pictet-Spengler reaction | Introduction of new functional groups, formation of heterocyclic rings, linking to other molecular fragments. |
| Chloro-substituted Benzene Ring | Nucleophilic Aromatic Substitution (SNAr), Suzuki, Sonogashira, Heck, and Stille cross-coupling reactions | Formation of carbon-carbon or carbon-heteroatom bonds, introduction of aryl, alkyl, or alkynyl groups. |
| Tertiary Amide (C(=O)N) | Reduction to an amine, selective hydrolysis under harsh conditions | Modification of the linker between the aromatic and pyrrolidine moieties, altering polarity and hydrogen bonding capacity. |
Role as a Precursor for Ligand Design in Coordination Chemistry
In coordination chemistry, the design of organic ligands is crucial for tuning the properties of metal complexes used in catalysis, materials science, and sensing. researchgate.netmdpi.com this compound possesses intrinsic features that make it an attractive precursor for the development of novel ligands. The presence of multiple potential donor atoms—specifically the nitrogen of the aniline group and the oxygen of the amide carbonyl—allows it to function as a bidentate chelating agent.
The formation of a stable five- or six-membered chelate ring with a metal center is a common strategy in ligand design to enhance the stability of the resulting complex. uni-wuerzburg.de The aniline nitrogen and the carbonyl oxygen in this compound are suitably positioned to form such a stable chelate ring.
Furthermore, the scaffold can be readily modified to fine-tune the ligand's steric and electronic properties. For example, reactions at the aniline nitrogen can introduce bulky substituents to control the coordination environment around the metal center. The aromatic ring can be further functionalized to alter the electron-donating or -withdrawing nature of the ligand, thereby influencing the reactivity and electronic properties of the metal complex. This tunability is essential for applications ranging from catalysis, where ligand properties dictate reaction outcomes, to the development of fluorescent molecular sensors. mdpi.com
Table 2: Potential Coordination Modes of this compound Derivatives
| Coordination Mode | Donor Atoms Involved | Potential Metal Ions | Rationale |
|---|---|---|---|
| Bidentate (N,O-chelation) | Aniline Nitrogen, Amide Oxygen | Transition metals (e.g., Pd, Pt, Cu, Ru) | Formation of a stable 5-membered chelate ring, a common motif in coordination chemistry. |
| Monodentate (N-coordination) | Aniline Nitrogen | Various metal ions | Can be favored if the amide oxygen is sterically hindered or electronically deactivated. |
| Monodentate (O-coordination) | Amide Oxygen | Hard metal ions (e.g., Li⁺, Mg²⁺) | The hard oxygen donor preferentially coordinates to hard Lewis acidic metals. |
Integration into Multicomponent Reactions for Scaffold Diversification
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, are powerful tools for generating molecular diversity. mdpi.com The aniline functionality of this compound makes it an ideal substrate for a variety of MCRs, particularly those initiated by the formation of an imine. mdpi.com
Reactions such as the Mannich, Strecker, and Ugi reactions frequently utilize an amine, a carbonyl compound, and one or more additional components. By employing this compound as the amine component, chemists can rapidly generate libraries of complex molecules built around its core structure. This approach is highly efficient, as it allows for the construction of intricate scaffolds in a single step, which would otherwise require lengthy, multi-step synthetic sequences. rsc.org
For example, in a Mannich-type reaction, this compound could react with an aldehyde and a C-H acidic compound to introduce a new carbon-carbon bond adjacent to the nitrogen atom. Similarly, its participation in an Ugi four-component reaction with an aldehyde, an isocyanide, and a carboxylic acid would yield a complex α-acylamino amide derivative. The ability to systematically vary each of the other components in these reactions provides a powerful strategy for scaffold diversification, which is particularly valuable in drug discovery and materials development. researchgate.net
Table 3: Potential Multicomponent Reactions Involving this compound
| Multicomponent Reaction | Other Reactants | Resulting Scaffold | Advantage for Diversification |
|---|---|---|---|
| Mannich Reaction | Aldehyde, Enolizable carbonyl compound | β-Amino carbonyl compound | Allows variation of the aldehyde and carbonyl component to create a wide range of substituted products. mdpi.com |
| Strecker Reaction | Aldehyde, Cyanide source (e.g., KCN) | α-Aminonitrile | Introduces a nitrile group that can be further transformed into amines, carboxylic acids, or amides. |
| Ugi Four-Component Reaction | Aldehyde, Isocyanide, Carboxylic acid | α-Acylamino amide | Enables the simultaneous introduction of three new, diverse substituents in a single step. |
Development of Novel Reaction Methodologies Utilizing its Reactive Centers
The unique arrangement of functional groups in this compound also makes it a valuable substrate for the development of new synthetic methods. The interplay between the electron-donating amino group and the electron-withdrawing chloro and amide groups creates a distinct electronic environment on the aromatic ring, potentially leading to novel reactivity.
Chemists can exploit the primary amine for developing new C-N bond-forming reactions or as a directing group for C-H activation at the ortho position. The presence of the chlorine atom allows for exploration of novel cross-coupling methodologies, perhaps under milder conditions or with novel catalyst systems. For instance, the development of selective C-H functionalization reactions ortho to the amine, while avoiding reaction at the more sterically accessible positions, would be a valuable addition to the synthetic chemist's toolkit.
Furthermore, the entire molecule can serve as a testbed for tandem reactions, where a single catalyst promotes multiple transformations in a cascade sequence. An example could be an initial N-arylation followed by an intramolecular cyclization that involves the amide or the aromatic ring. The development of such methodologies expands the fundamental understanding of chemical reactivity and provides new pathways to previously inaccessible molecular structures.
Table 4: Reactive Centers and Potential for Novel Methodologies
| Reactive Center | Potential Reaction Type | Rationale for Methodology Development |
|---|---|---|
| Aromatic C-H bonds | Transition-metal-catalyzed C-H activation/functionalization | The aniline group can act as a directing group, enabling regioselective functionalization of the aromatic ring. |
| Aryl-Chloride Bond (Ar-Cl) | Novel cross-coupling reactions (e.g., photoredox, nickel-catalyzed) | Developing methods for activating the relatively inert C-Cl bond under mild conditions is a key area of research. |
| Aniline N-H bonds | Aerobic oxidation, dehydrogenative coupling | Creating C-N bonds without the need for pre-functionalized substrates, using environmentally benign oxidants like air. |
Future Research Directions and Unexplored Avenues
Development of More Efficient and Sustainable Synthetic Routes
The current synthesis of 5-Chloro-2-(pyrrolidine-1-carbonyl)aniline and related benzamides often relies on traditional methods that may involve harsh reagents and generate significant waste. Future research should prioritize the development of more efficient and environmentally benign synthetic strategies.
Green Chemistry Approaches: The principles of green chemistry offer a framework for developing more sustainable synthetic methods. For instance, exploring enzymatic catalysis, such as using lipases, could provide a milder and more selective alternative to conventional chemical activation for amide bond formation. rsc.orgnih.gov Biocatalytic processes often occur in aqueous media under mild conditions, reducing the need for hazardous organic solvents. rsc.org Another avenue is the use of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating methods. tandfonline.com
Catalytic Innovations: The development of novel catalysts could also lead to more efficient syntheses. Boronic acid derivatives have shown promise as catalysts for direct amidation, offering an alternative to stoichiometric activating agents. ucl.ac.uk Research into heterogeneous catalysts, such as silica-supported catalysts, could simplify product purification and enable catalyst recycling, further enhancing the sustainability of the process. researchgate.netwhiterose.ac.uk Exploring electrosynthesis presents another frontier, potentially offering a reagent-free method for amide bond formation. rsc.org
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Enzymatic Catalysis | High selectivity, mild reaction conditions, reduced waste. rsc.orgnih.gov | Screening for suitable enzymes, optimizing reaction conditions (pH, temperature), enzyme immobilization. rsc.org |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, lower energy consumption. tandfonline.com | Optimization of microwave parameters, solvent selection, scalability studies. |
| Novel Homogeneous Catalysis | High efficiency, potential for asymmetric synthesis. ucl.ac.uk | Development of new boronic acid or metal-based catalysts, understanding catalyst deactivation. |
| Heterogeneous Catalysis | Ease of catalyst separation and recycling, suitability for continuous flow processes. researchgate.netwhiterose.ac.uk | Design of robust and highly active supported catalysts, investigation of catalyst leaching. |
| Electrosynthesis | Avoidance of chemical oxidants/reductants, potential for high atom economy. rsc.org | Development of selective electrode materials, optimization of reaction conditions (current density, electrolyte). |
Deeper Mechanistic Understanding of Complex Transformations
A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for process optimization and the discovery of new reactivity.
Computational Chemistry: Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the energetics of reaction pathways and the structures of intermediates and transition states. utn.edu.armdpi.com Such studies can help elucidate the mechanism of amide bond formation, for example, by comparing pathways involving zwitterionic versus neutral intermediates. researchgate.net Computational modeling can also be used to predict the influence of substituents on reactivity, guiding the design of new synthetic strategies. nih.govresearchgate.net
Kinetic Studies: Detailed kinetic studies are essential for understanding reaction rates and the factors that influence them. By systematically varying parameters such as reactant concentrations, temperature, and catalyst loading, a comprehensive picture of the reaction dynamics can be obtained. This information is vital for optimizing reaction conditions to maximize yield and minimize reaction times.
Advanced Characterization Techniques for Dynamic Processes
The ability to monitor chemical reactions in real-time can provide a wealth of information about reaction kinetics, intermediates, and byproducts. Future research on this compound would benefit from the application of advanced in-situ spectroscopic techniques.
Real-Time Reaction Monitoring: Techniques such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy) and ReactNMR (in-situ Nuclear Magnetic Resonance spectroscopy) allow for the continuous monitoring of reacting species directly in the reaction vessel. researchgate.netacs.orgmt.com These methods can provide detailed information on the consumption of reactants, the formation of products, and the appearance and disappearance of transient intermediates. researchgate.net This data is invaluable for mechanistic elucidation and process optimization.
The table below summarizes the potential applications of these techniques:
| Technique | Information Gained | Potential Application for this compound |
| ReactIR (FTIR) | Changes in functional groups, reaction kinetics, detection of intermediates. mt.comperkinelmer.com | Monitoring the conversion of the carboxylic acid and amine to the amide, identifying the formation of any anhydride (B1165640) or other activated intermediates. |
| ReactNMR (NMR) | Structural information on all soluble species, quantification of reactants, products, and intermediates. selectscience.net | Elucidating the structure of reaction intermediates, quantifying isomeric ratios, and monitoring for side reactions. |
| Mass Spectrometry | Identification of reaction components and intermediates by mass-to-charge ratio. azooptics.com | Detecting low-concentration intermediates and byproducts, providing evidence for proposed reaction mechanisms. |
Exploration of Novel Reactivity and Synthetic Utility
Beyond its synthesis, the synthetic potential of this compound as a building block for more complex molecules remains largely unexplored. Future research should aim to uncover new reactions and applications for this compound.
C-H Functionalization: The aromatic ring of this compound possesses several C-H bonds that could be selectively functionalized. Transition-metal catalyzed C-H activation has emerged as a powerful tool for the direct introduction of new functional groups onto aromatic rings, avoiding the need for pre-functionalized substrates. acs.orgbath.ac.uk Research in this area could lead to the synthesis of a diverse library of derivatives with potentially interesting biological activities.
Scaffold for Heterocycle Synthesis: The aniline (B41778) and amide functionalities present in the molecule make it a promising precursor for the synthesis of various heterocyclic compounds. For example, intramolecular cyclization reactions could be explored to construct novel fused-ring systems. The development of new annulation strategies could further expand the synthetic utility of this compound. beilstein-journals.org
Derivatization and Analogue Synthesis: Systematic derivatization of the aniline, the pyrrolidine (B122466) ring, and the aromatic ring could lead to the discovery of new compounds with tailored properties. For example, modification of the aniline moiety could influence the electronic properties of the molecule and its potential biological targets. cresset-group.com The synthesis and screening of a library of analogues could uncover new applications in areas such as medicinal chemistry and materials science. openaccessjournals.commdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
